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molecular formula C10H7F3N2O3 B8348770 (5-Trifluoromethyl-benzo[d]isoxazol-3-ylamino)-acetic acid

(5-Trifluoromethyl-benzo[d]isoxazol-3-ylamino)-acetic acid

Cat. No. B8348770
M. Wt: 260.17 g/mol
InChI Key: KIZJYOWFERSKRB-UHFFFAOYSA-N
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Patent
US07378409B2

Procedure details

Preparation I7, Step 5: A solution of tert-butyl 2-(5-(trifluoromethyl)benzo[d]isoxazol-3-ylamino)acetate (367 mg) in dichloromethane (20 mL) at 0° C. was treated with trifluoroacetic acid (2 mL) and stirred at rt for 5 h. The mixture was concentrated under vacuum, and the residue was purified by column chromatography on silica gel, eluting with 10% to 50% (v/v) ethyl acetate-hexane, to provide 2-(5-(trifluoromethyl)benzo[d]isoxazol-3-ylamino)acetic acid (270 mg) as an off-white solid. MS found: (M+H)+=261.
Name
tert-butyl 2-(5-(trifluoromethyl)benzo[d]isoxazol-3-ylamino)acetate
Quantity
367 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[C:3]1[CH:4]=[CH:5][C:6]2[O:10][N:9]=[C:8]([NH:11][CH2:12][C:13]([O:15]C(C)(C)C)=[O:14])[C:7]=2[CH:20]=1.FC(F)(F)C(O)=O>ClCCl>[F:22][C:2]([F:1])([F:21])[C:3]1[CH:4]=[CH:5][C:6]2[O:10][N:9]=[C:8]([NH:11][CH2:12][C:13]([OH:15])=[O:14])[C:7]=2[CH:20]=1

Inputs

Step One
Name
tert-butyl 2-(5-(trifluoromethyl)benzo[d]isoxazol-3-ylamino)acetate
Quantity
367 mg
Type
reactant
Smiles
FC(C=1C=CC2=C(C(=NO2)NCC(=O)OC(C)(C)C)C1)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation I7, Step 5
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 10% to 50% (v/v) ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C=1C=CC2=C(C(=NO2)NCC(=O)O)C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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